3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a pyrimidinyl moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introducing the bromine atom to the benzene ring.
Amidation: Forming the benzamide group.
Pyrimidine Derivative Formation: Synthesizing the pyrimidinyl moiety and attaching it to the ethyl chain.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, including considerations for yield, purity, and cost-effectiveness. Specific conditions such as temperature, solvents, and catalysts would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions could potentially target the carbonyl group in the benzamide.
Substitution: The bromine atom on the benzene ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the bromine atom with another functional group.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, it could be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: can be compared with other benzamide derivatives or pyrimidine-containing compounds.
Uniqueness
Its uniqueness might lie in the specific combination of functional groups, which could confer unique biological or chemical properties.
For precise and detailed information, consulting scientific literature and databases would be essential
Properties
IUPAC Name |
3-bromo-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-7-13(19)18(9-17-10)6-5-16-14(20)11-3-2-4-12(15)8-11/h2-4,7-9H,5-6H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRNAIUQMMOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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